

MCL1 inhibitor comparison S63845 AZD5991

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Compound Focus: Tapotoclax

CAS No.: 1883727-34-1

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MCL1 Inhibitor Comparison at a Glance

Feature	S63845 / MIK665	AZD5991
Mechanism of Action	Potent, selective BH3 mimetic; binds MCL1 BH3 groove [1] [2]	Potent, selective, macrocyclic BH3 mimetic [3]
Reported Potency (In Vitro)	Ki < 1.2 nM; Kd of 0.19 nM; >10,000-fold selectivity over BCL-2/BCL-xL [1]	IC50 < 0.0031 µmol/L; >5,000-fold selectivity over BCL-2/BCL-xL [4]
Key Preclinical Models	Triple-negative breast cancer (TNBC) cell lines [1], AML cell lines [5], Multiple Myeloma (MM) cell lines [6]	Multiple Myeloma (MM) & Acute Myeloid Leukemia (AML) models [3], Mantle Cell Lymphoma (MCL) models [7]
In Vivo Efficacy	Anti-tumor activity in preclinical hematologic and solid tumor models [4]	Complete tumor regression in MM and AML xenograft models (monotherapy & with venetoclax/bortezomib) [3]
Clinical Status	In clinical trials (e.g., for TNBC, hematologic cancers) [1]	Phase 1 trial completed for R/R hematologic malignancies; clinical development discontinued [4]

Feature	S63845 / MIK665	AZD5991
Combination Strategies	Venetoclax (BCL-2i) [4], HDAC inhibitors (e.g., panobinostat) [6], Src inhibitors (e.g., bosutinib) [5]	Venetoclax [4] [7], Bortezomib [3]
Reported Safety/Toxicity	Preclinical studies note the therapeutic window is a key concern [2]	Clinical trial: High incidence of troponin elevation (uncertain clinical significance); cardiac arrest, sepsis, TLS reported [4]

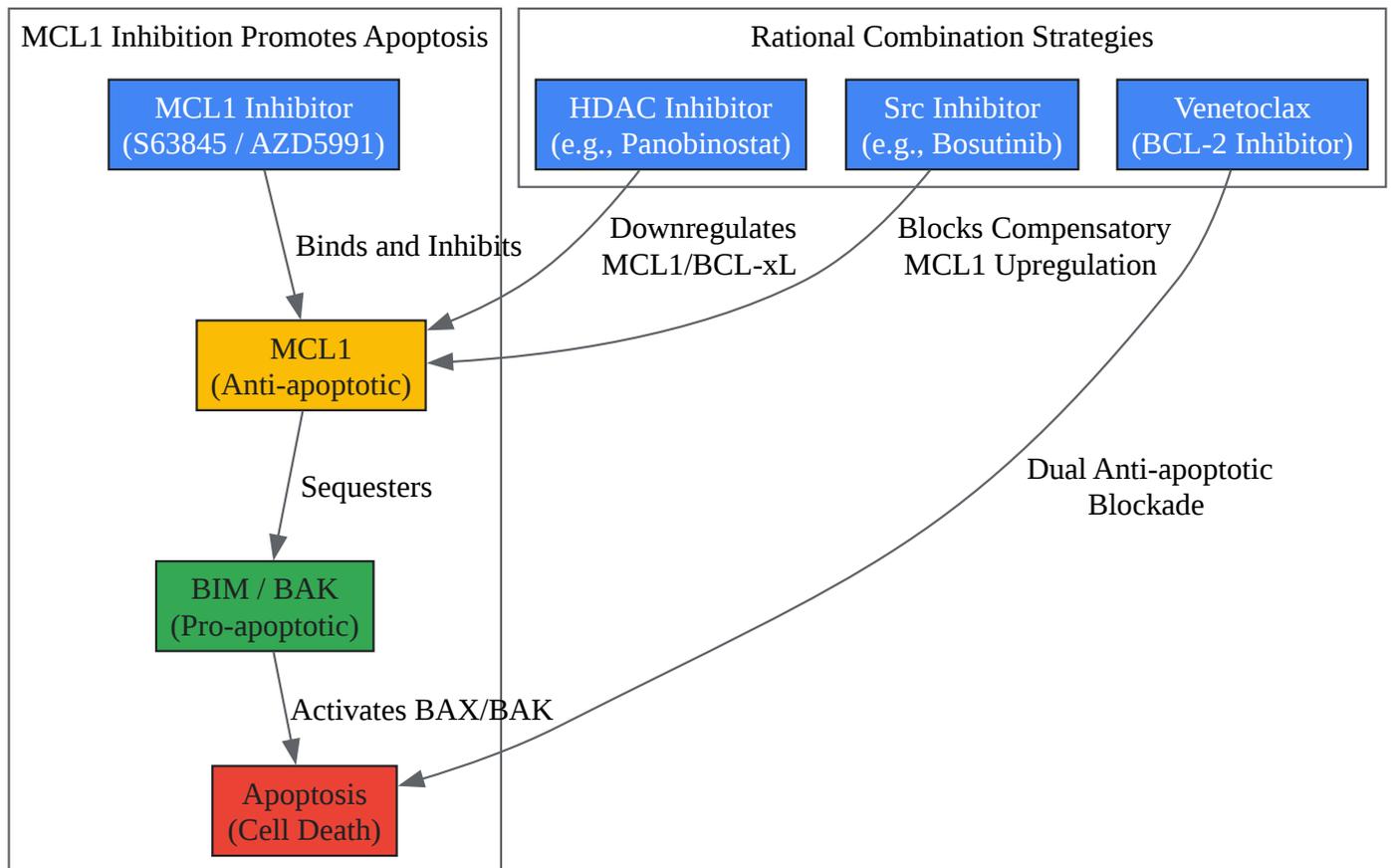
Experimental Data and Protocols

To support your own experimental design, here are summaries of key methodologies from the research.

- **Cell Viability and Apoptosis Assays:** A common method to assess the potency of these inhibitors is the **cell viability assay**. Cells are treated with a range of drug concentrations for a set period (e.g., 24-72 hours), and viability is measured using reagents like **CellTiter-Glo** (which measures ATP levels) [7]. To specifically quantify apoptosis, researchers often use **Annexin V/propidium iodide (PI) co-staining followed by flow cytometry** [1] [5]. This distinguishes early apoptotic (Annexin V+/PI-) from late apoptotic or necrotic cells.
- **Protein Interaction Studies (Co-immunoprecipitation):** To validate the on-target mechanism and study changes in protein complexes, **co-immunoprecipitation (co-IP)** is used. For example, after treating cells with an MCL1 inhibitor, cells are lysed and an antibody against MCL1 is used to pull down the protein and its binding partners. The resulting samples are then analyzed by **western blotting** to detect the dissociation of pro-apoptotic effectors like BAK or BIM from MCL1, confirming successful target engagement [7].
- **In Vivo Xenograft Models:** The anti-tumor efficacy reported in the table is typically demonstrated in mouse xenograft models. This involves subcutaneously or systemically implanting human cancer cells (e.g., MM, AML) into immunodeficient mice. Once tumors are established, mice are treated with the inhibitor (e.g., via intravenous injection for AZD5991 [3]), and **tumor volume** and **mouse survival** are monitored over time to evaluate the treatment's effectiveness [3] [7].

Mechanism of Action and Combination Strategies

The following diagram illustrates the common mechanism of MCL1 inhibitors and the rationale behind key combination strategies tested with both S63845 and AZD5991.



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Research Implications and Considerations

When evaluating these inhibitors for your research program, consider the following:

- **Therapeutic Window is Critical:** The discontinuation of AZD5991's clinical development, coupled with the note that troponin elevations were observed across all dose levels, highlights the significant challenge of **cardiotoxicity** with this class of drugs [4] [2]. This is a crucial factor for any translational program.
- **Biomarkers for Sensitivity are Emerging:** Research suggests that high MCL1 expression alone may not be a perfect predictor of response. Studies in TNBC have identified a **4-gene signature**

(**AXL, ETS1, IL6, EFEMP1**) associated with resistance to MCL1 inhibition, which could be valuable for stratifying patient populations or model systems [1].

- **Focus on Rational Combinations:** The data strongly indicates that the greatest efficacy for these agents is achieved through rational combinations. The synergy observed with venetoclax, HDAC inhibitors, and Src inhibitors across multiple studies provides a robust roadmap for overcoming the **functional redundancy among anti-apoptotic BCL-2 family proteins** (like BCL-xL) that often leads to single-agent resistance [6] [5].

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